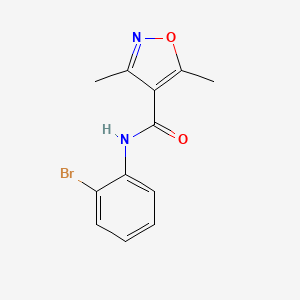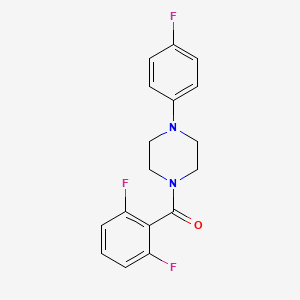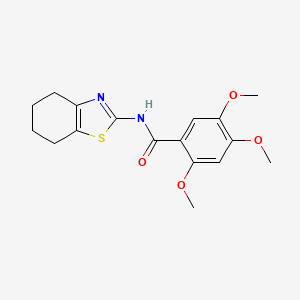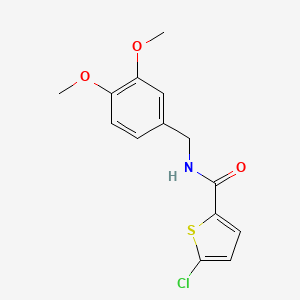![molecular formula C13H14N4OS B4434056 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B4434056.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide
Vue d'ensemble
Description
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first synthesized in 2010 by researchers at the University of Texas Southwestern Medical Center and has since been the subject of several scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of BMI-1, a protein that is involved in the self-renewal of cancer stem cells. By inhibiting the activity of BMI-1, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide is thought to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the number of cancer stem cells in tumors, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in lab experiments is its specificity for BMI-1, which makes it a useful tool for studying the role of this protein in cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide, including:
1. Further studies to elucidate its mechanism of action and identify potential targets for combination therapy.
2. Clinical trials to evaluate its efficacy and safety as an anticancer drug in humans.
3. Studies to investigate its potential use in combination with other anticancer drugs or therapies.
4. Development of more potent and selective inhibitors of BMI-1.
In conclusion, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide is a promising anticancer drug that has shown efficacy against a variety of cancer types. Its specificity for BMI-1 makes it a useful tool for studying the role of this protein in cancer, and there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been shown to have potential as an anticancer drug, with several studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to be effective against a variety of cancer types, including breast, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(9-3-1-2-4-9)15-13-17-16-12(19-13)10-5-7-14-8-6-10/h5-9H,1-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKYOITXDVEISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4433976.png)

![methyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433987.png)

![1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)


![1-phenyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4434034.png)



![1-(cyclopropylcarbonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4434047.png)

